N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide, also known as BDPBA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research.
Mechanism of Action
N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells. By inhibiting HSP90, N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce tumor growth and metastasis, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide is that it has been shown to be effective against a wide range of cancer types, making it a potentially useful treatment option for a variety of patients. However, one limitation is that it can be difficult to synthesize, which may limit its availability for research purposes.
Future Directions
There are a number of potential future directions for research on N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Additionally, further research is needed to better understand the mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide and to identify potential side effects or toxicity issues. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide as a cancer treatment in humans.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-2-(4-bromophenoxy)acetamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. It has been shown to have anti-cancer properties, and has been studied as a potential treatment for various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-bromophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-10-1-4-12(5-2-10)19-8-15(18)17-11-3-6-13-14(7-11)21-9-20-13/h1-7H,8-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMACQVHPPHFAOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(4-bromophenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.